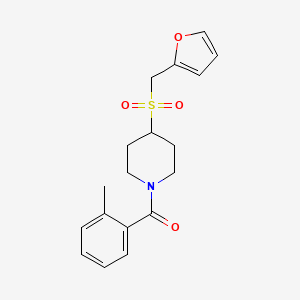

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-14-5-2-3-7-17(14)18(20)19-10-8-16(9-11-19)24(21,22)13-15-6-4-12-23-15/h2-7,12,16H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMFRCWDFDSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone, also known as a sulfonamide derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring , a furan moiety , and a sulfonyl group , which contribute to its unique reactivity and biological activity. The synthesis generally involves multiple steps, including the formation of the furan ring and the introduction of the sulfonyl group to the piperidine derivative. Specific conditions such as temperature and solvents are optimized for high yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains. Studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, making them suitable candidates for further development as antibiotics .

Anticancer Properties

The sulfonamide moiety is associated with anticancer activity. In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism often involves the activation of oxidative stress pathways leading to cell death .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 5.0 | Glioblastoma | Induces apoptosis via oxidative stress |

| Compound B | 8.2 | Breast Adenocarcinoma | Inhibition of cell proliferation |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

The biological effects of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone are likely mediated through its interactions with specific molecular targets:

- Enzyme Binding : The sulfonamide group can interact with the active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.

- Oxidative Stress Induction : It may induce oxidative stress in cells, triggering apoptotic pathways.

Study 1: Antitumor Activity

In a recent study evaluating various sulfonamide derivatives, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone was tested for its cytotoxic effects on cancer cell lines. Results indicated significant antiproliferative effects with an IC50 value in the nanomolar range, suggesting strong potential for cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed that they inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The study highlighted the importance of structural features in enhancing antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of arylpiperidinyl/piperazinyl methanones. Key structural analogues include:

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The sulfonyl group in the target compound increases polarity and electron-deficient character compared to methyl-substituted analogues (e.g., ’s 4-methylpiperidinyl derivative). This may enhance binding to electron-rich biological targets .

- Aromatic Interactions : The o-tolyl group introduces steric hindrance but may improve lipophilicity relative to para-substituted phenyl groups (e.g., ’s 4-methoxyphenyl derivatives). This could influence membrane permeability .

- Solubility : Piperidine-based compounds (like the target) generally exhibit lower aqueous solubility than piperazine analogues (e.g., ’s derivatives) due to reduced hydrogen-bonding capacity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.